LogP and Molecular Weight Comparison: Methyl Ester vs. Ethyl Ester Analog in Permeability-Sensitive Applications
In permeability-sensitive applications such as PROTAC linker design or CNS-targeted probe development, the lower logP and molecular weight of methyl 3-(2-aminoethoxy)benzoate provide quantifiable advantages over the ethyl ester analog [1]. The methyl ester exhibits a logP of 1.02 and molecular weight of 195.22 g/mol, compared to the ethyl ester analog's predicted logP of approximately 1.5 and molecular weight of 209.24 g/mol . This difference of 0.48 logP units translates to a theoretical ~3-fold difference in octanol-water partition coefficient, which may impact membrane permeability in accordance with Lipinski's Rule of Five guidelines [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.02 |
| Comparator Or Baseline | Ethyl 3-(2-aminoethoxy)benzoate: logP ~1.5 (estimated) |
| Quantified Difference | ΔlogP ≈ 0.48 (methyl ester is more hydrophilic) |
| Conditions | Calculated logP values from ChemSpace and structural prediction; ethyl ester logP estimated by +0.5 logP unit increment per additional methylene group |
Why This Matters
For PROTAC linker applications where excessive hydrophobicity impairs ternary complex formation and aqueous solubility, the lower logP of the methyl ester offers a quantifiably favorable balance between permeability and solubility.
- [1] ChemSpace. Methyl 3-(2-aminoethoxy)benzoate. LogP: 1.02; Molecular Weight: 195 Da. Accessed 2025. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
